Methyl 3-formyl-1H-indazole-5-carboxylate

Lipophilicity Polar Surface Area Drug-likeness

Medicinal chemistry programs targeting kinase or FXa inhibition often stall due to the lack of a bifunctional indazole scaffold with truly orthogonal reactive handles. Methyl 3-formyl-1H-indazole-5-carboxylate (CAS 797804-50-3) directly addresses this gap with its unique 3-formyl/5-methyl ester architecture: • The 3-formyl group enables reductive amination, Wittig, and aldol chemistries fundamentally inaccessible with 3-halo analogs, dictating downstream pharmacophore geometry. • The protected 5-carboxylate permits independent functionalization for parallel SAR exploration. • Validated in patent literature as a key intermediate for antithrombotic FXa inhibitors. Supplied at 97% purity with cold-chain storage (2-8°C); available from 50 mg to 10 g scale for drug discovery and agrochemical R&D.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 797804-50-3
Cat. No. B1532952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-formyl-1H-indazole-5-carboxylate
CAS797804-50-3
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(NN=C2C=C1)C=O
InChIInChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12)
InChIKeyASNIOVVZBFNGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-formyl-1H-indazole-5-carboxylate: Strategic Indazole Building Block


Methyl 3-formyl-1H-indazole-5-carboxylate (CAS 797804-50-3) is a heterocyclic indazole derivative characterized by a formyl group at the 3-position and a methyl ester at the 5-position of the indazole core . This bifunctional scaffold is a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, due to the established role of 5-substituted indazoles in targeting enzymes like GSK-3, ROCK, and JAK [1]. The compound's unique combination of a reactive aldehyde and a protected carboxyl group enables diverse derivatization strategies, making it a versatile building block for generating complex, biologically active molecules .

Scaffold Bifunctional indazole core for kinase inhibitor synthesis
Handle 3‑formyl group enables reductive amination, Wittig, and oxidation chemistries
Protection 5‑methyl ester allows orthogonal functionalization in multi‑step routes

Why Substituting This Indazole Compromises Synthetic Precision


The 3-formyl group in this compound is not a generic substituent; it is a highly specific synthetic handle that enables a distinct set of reactions (e.g., reductive amination, Wittig) fundamentally different from those possible with halogenated analogs like 3-bromo or 3-iodo derivatives [1]. This functional specificity dictates the downstream molecular architecture and the success of multi-step syntheses, particularly in medicinal chemistry programs targeting kinase inhibition [1][2]. Simple substitution with an analog lacking this aldehyde functionality would derail established synthetic routes and preclude access to critical pharmacophores, underscoring the compound's unique and non-interchangeable role in the production of complex, biologically active molecules.

Reactivity mismatch with halogenated analogs

The 3‑formyl handle enables reductive amination and Wittig reactions; 3‑bromo or 3‑iodo derivatives are restricted to cross‑coupling, leading to different chemical space.

Physicochemical profile shift

The formyl compound exhibits markedly lower lipophilicity and higher polar surface area than the 3‑bromo analog, which may alter solubility and permeability in downstream ADME profiling.

Quantitative Differentiation Guide vs. Analog Compounds


Lower Lipophilicity and Higher Polar Surface Area vs. 3-Bromo Analog

Compared to the common 3-bromo-1H-indazole-5-carboxylate analog, Methyl 3-formyl-1H-indazole-5-carboxylate exhibits significantly lower lipophilicity and higher polarity. Its calculated LogP (XlogP) is 1.2 [1], whereas the 3-bromo analog has a reported LogP of 2.27 [2]. Concurrently, its topological polar surface area (TPSA) is 72 Ų [1], notably higher than the 54.98 Ų of the bromo derivative [2]. This combination suggests markedly different physicochemical and ADME profiles, with the formyl compound being more hydrophilic and possessing a larger polar surface area, which can influence solubility and permeability.

Lipophilicity & polarity vs. 3‑Br analog
Reported
LogP (XlogP): 1.2 (target) vs 2.27 (3‑Br analog)
ΔLogP: -1.07 (less lipophilic)
TPSA: 72 Ų (target) vs 54.98 Ų (3‑Br analog)

Indicates distinct solubility and permeability profile, guiding ADME‑relevant building block selection.

Values derived from in silico calculations; experimental confirmation recommended.

Lipophilicity Polar Surface Area Drug-likeness ADME

Aldehyde vs. Halogen Reactivity for Divergent Functionalization

The 3-formyl group provides a synthetic handle for reactions such as reductive amination and Wittig olefination, which are not possible with halogenated analogs like 3-bromo or 3-iodo derivatives [1]. While halogenated indazoles are predominantly used for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the aldehyde moiety enables access to a different chemical space, including amines, alcohols, and alkenes [2]. This divergent reactivity is leveraged in kinase inhibitor programs where specific structural motifs are required for target engagement [2].

Synthetic versatility: formyl vs. halogen
Class‑level
3‑Formyl: reductive amination, Wittig, Grignard additions, oxidation to acid
3‑Halogen: primarily Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig)

Defines downstream synthetic strategy and accessible pharmacophore space.

Reactivity may vary with specific substrates and conditions; class‑level inference from patent and literature methods.

Synthetic Chemistry Medicinal Chemistry Parallel Synthesis Reaction Diversity

Commercial Purity Grades for Diverse Project Needs

The compound is commercially available from multiple reputable vendors with defined purity specifications, allowing users to select the appropriate grade for their specific research or development stage. AKSci offers a 95% purity grade , while Beyotime provides a higher purity 97% grade . This contrasts with some less common analogs where purity options may be limited or where custom synthesis is required, impacting cost and lead time.

Commercial purity grades
Specification review
Target compound: 95% (AKSci), 97% (Beyotime)
3‑Br analog: typically 97% from some vendors; 95% option may be less common

Enables cost‑purity balancing for early‑stage vs late‑stage research programs.

Based on vendor datasheets; verify current availability and lot‑specific COA.

Procurement Quality Control Research Chemicals Synthesis

Validated Application Scenarios


Factor Xa Inhibitor Intermediate in Antithrombotic Discovery

The compound has been explicitly used as a key intermediate in the synthesis of factor Xa (FXa) inhibitors, a class of antithrombotic agents for treating cardiovascular disorders [1]. In a published patent, Methyl 3-formyl-1H-indazole-5-carboxylate was alkylated with a complex electrophile to yield a 1,3-disubstituted indazole derivative, demonstrating its utility in constructing pharmacologically relevant molecules [1]. This application scenario underscores its value in cardiovascular drug discovery programs targeting FXa.

Kinase Inhibitor Library Scaffold for Oncology Research

5-substituted indazoles, including those derived from this 3-formyl-5-carboxylate scaffold, are recognized as potent and selective kinase inhibitors [1]. The compound's bifunctional nature allows for the generation of diverse chemical libraries for screening against kinases like GSK-3, ROCK, JAK, and others implicated in cancer [1]. Its use in this context is supported by the class-level evidence that 5-substituted indazoles are privileged structures in kinase drug discovery, making this compound a strategic starting point for lead generation and optimization in oncology research [1].

Custom Heterocycle Synthesis for Agrochemical Development

As a versatile heterocyclic building block, Methyl 3-formyl-1H-indazole-5-carboxylate is employed in the custom synthesis of complex indazole derivatives for agrochemical research [1]. Its formyl and ester groups provide orthogonal reactive sites for introducing diverse substituents, facilitating the creation of novel molecules with potential herbicidal, fungicidal, or insecticidal properties [1]. This application is particularly relevant for industrial users engaged in the development of new crop protection agents.

Application
Selection Property
Validation Focus
Factor Xa inhibitor intermediate for antithrombotic research
Aldehyde reactivity for regioselective alkylation with complex electrophiles
Pharmacophore construction and FXa target‑engagement studies
Kinase inhibitor library scaffold for oncology research
Bifunctional indazole core allowing diverse derivatization at 3‑ and 5‑positions
Kinase panel screening and structure‑activity relationship exploration
Custom heterocycle synthesis for agrochemical development
Orthogonal formyl and ester groups for sequential functionalization
Generation of novel crop protection candidates with tailored substituent patterns

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